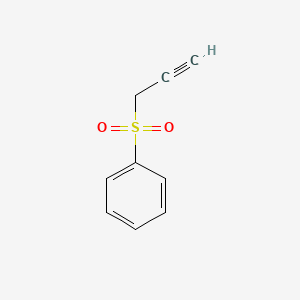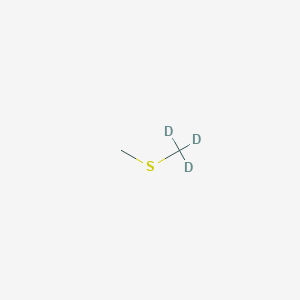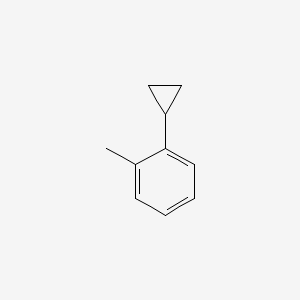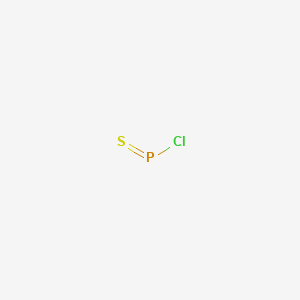![molecular formula C10H9NO2 B1616568 2-Ethyl-benzo[d][1,3]oxazin-4-one CAS No. 2916-09-8](/img/structure/B1616568.png)
2-Ethyl-benzo[d][1,3]oxazin-4-one
Vue d'ensemble
Description
2-Ethyl-benzo[d][1,3]oxazin-4-one, also known as EBOB, is an organic compound that belongs to the oxazinone family. It has been extensively studied for its potential applications in the field of organic electronics and optoelectronics due to its high electron mobility and photoluminescence properties. EBOB has also shown promising results in the field of neuroscience as a tool for studying the mechanisms of neurotransmitter release and synaptic plasticity.
Applications De Recherche Scientifique
Inhibition of Serine Proteases
This compound has been shown to have substrate inhibitory activity towards human leukocyte elastase, a serine protease implicated in the tissue degeneration associated with several diseases .
Anticancer Activity
The compound’s derivatives have been tested for anticancer activity, particularly as irreversible dual EGFR/HER2 inhibitors, which are important targets in cancer therapy .
Catalyst-Free Annulations
“2-Ethyl-benzo[d][1,3]oxazin-4-one” derivatives have been used in catalyst-free annulations to produce various 1,2-dihydroquinolines under mild conditions .
One-Pot Synthesis Routes
A one-pot synthesis route for 2-alkyl and 2-aryl derivatives of the compound has been developed, providing a method for creating these compounds more efficiently .
Synthesis of Bicyclic Compounds
The compound has been utilized in an Ir-catalyzed one-pot reaction to synthesize bicyclic 1,3-oxazin-4-ones, contributing to the field of synthetic organic chemistry .
Reactivity Towards Nucleophiles and Electrophiles
Research has been conducted on the synthesis and reactivity of derivatives of “2-Ethyl-benzo[d][1,3]oxazin-4-one” towards various nucleophiles and electrophiles, exploring their potential in chemical reactions .
Mécanisme D'action
Target of Action
Similar compounds have been shown to exhibit inhibitory activity towards the serine protease human leukocyte elastase , which is involved in tissue degradation in several diseases.
Biochemical Pathways
Similar compounds have been shown to affect pathways related to the function of serine proteases .
Result of Action
Similar compounds have been shown to exhibit antiproliferative activity against cancer cells .
Propriétés
IUPAC Name |
2-ethyl-3,1-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-9-11-8-6-4-3-5-7(8)10(12)13-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLNYVWFIGYFSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358977 | |
| Record name | 2-Ethyl-benzo[d][1,3]oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-benzo[d][1,3]oxazin-4-one | |
CAS RN |
2916-09-8 | |
| Record name | 2-Ethyl-benzo[d][1,3]oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benz[f]isoquinoline](/img/structure/B1616488.png)









